Cas no 393-15-7 (4-Methoxy-3-(trifluoromethyl)aniline)

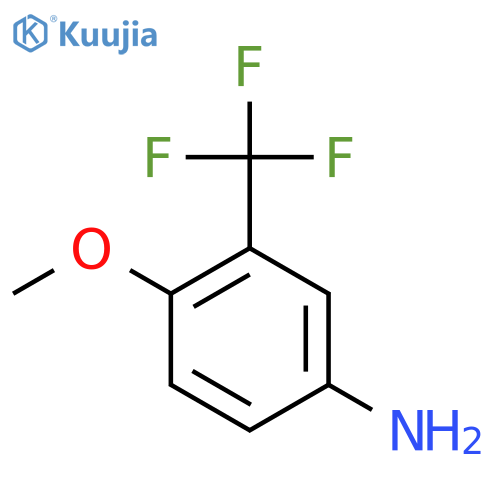

393-15-7 structure

商品名:4-Methoxy-3-(trifluoromethyl)aniline

4-Methoxy-3-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-3-(trifluoromethyl)aniline

- 4-Methoxy-3-(trifluoromethyl)aniline~3-Trifluoromethyl-p-anisidine

- C8H8F3NO

- 5-AMINO-2-METHOXYBENZOTRIFLUORIDE

- 4-Methoxy-3-trifluoromethylbenzenamine

- 4-Methoxy-3-trifluoromethylphenylamine

- 4-Methoxy-5-trifluoromethylanilin

- 3-Trifluoromethyl-p-anisidine

- 3-amino-6-methoxybenzotrifluoride

- 4-methoxy-3-trifluoromethylaniline

- 4-Methoxy-3-trifluoromethyl-phenylamine

- Benzenamine, 4-methoxy-3-(trifluoromethyl)-

- CQJCPOVTPNWVBW-UHFFFAOYSA-N

- 4-methoxy-3-(trifluoromethyl)phenylamine

- 3-Amino-6-methoxybenzotriflyoride

- [4-methoxy-3-(trifluoromethyl)phenyl]amine hydrochloride

- ZERO/006057

- ZI

- CS-W010728

- 393-15-7

- 4-methoxy-3-trifluoromethyl aniline

- Z119989824

- FT-0619982

- 4-Methoxy-3-trifluoromethyl- phenylamine

- SCHEMBL130594

- 5-Amino-2-methoxybenzotrifluoroide

- BDBM626001

- MFCD00043460

- SY008193

- AS-39286

- 3-trifluoromethyl-4-methoxyaniline

- AM62326

- EN300-12397

- AKOS000101573

- 4-methoxy-3-(trifluoromethyl)benzenamine

- 2,5-Difluorobenzenesulphonylchloride

- DTXSID60344957

- 5-Amino-2-methoxybenzotrifluoride, AldrichCPR

- AC-10153

- 4-Methoxy-2-(trifluoromethyl)phenylamine #

- WBDGOYBNLKUBQP-UHFFFAOYSA-N

- 4-Amino-2-trifluoromethylanisole

- ALBB-025111

- STK662116

-

- MDL: MFCD00043460

- インチ: 1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3

- InChIKey: CQJCPOVTPNWVBW-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([H])=C(C([H])=C([H])C=1OC([H])([H])[H])N([H])[H])(F)F

- BRN: 2723972

計算された属性

- せいみつぶんしりょう: 191.055798g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 1

- どういたいしつりょう: 191.055798g/mol

- 単一同位体質量: 191.055798g/mol

- 水素結合トポロジー分子極性表面積: 35.2Ų

- 重原子数: 13

- 複雑さ: 171

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 59-60 ºC

- ふってん: 249.7±40.0 ºC (760 Torr),

- フラッシュポイント: 104.8±27.3 ºC,

- 屈折率: 1.476

- ようかいど: 極微溶性(0.88 g/l)(25ºC)、

- PSA: 35.25000

- LogP: 2.87740

- ようかいせい: 使用できません

4-Methoxy-3-(trifluoromethyl)aniline セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 20/21/22-36/37/38-52-22

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- 危険レベル:6.1

- リスク用語:R20/21/22

4-Methoxy-3-(trifluoromethyl)aniline 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Methoxy-3-(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343739-10g |

4-Methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 95%+ | 10g |

$87 | 2023-02-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98690-1g |

4-Methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 1g |

¥76.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98690-5g |

4-Methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 5g |

¥166.0 | 2021-09-08 | ||

| abcr | AB131385-25 g |

4-Methoxy-3-(trifluoromethyl)aniline, 98+%; . |

393-15-7 | 25g |

€135.50 | 2023-05-10 | ||

| Apollo Scientific | PC0397-10g |

5-Amino-2-methoxybenzotrifluoride |

393-15-7 | 98% | 10g |

£24.00 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98690-100g |

4-Methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 100g |

¥1846.0 | 2021-09-08 | ||

| Alichem | A015000471-1g |

4-Methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 97% | 1g |

$1519.80 | 2023-09-02 | |

| Enamine | EN300-12397-0.1g |

4-methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-12397-25.0g |

4-methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 95.0% | 25.0g |

$87.0 | 2025-03-21 | |

| Chemenu | CM343739-100g |

4-Methoxy-3-(trifluoromethyl)aniline |

393-15-7 | 95%+ | 100g |

$236 | 2022-03-01 |

393-15-7 (4-Methoxy-3-(trifluoromethyl)aniline) 関連製品

- 328-74-5(3,5-Di(trifluoromethyl)aniline)

- 344-48-9(2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether)

- 349-55-3(3-Methoxy-5-(trifluoromethyl)aniline)

- 349-57-5(3-Nitro-5-(trifluoromethyl)phenol)

- 349-58-6(3,5-Bis(trifluoromethyl)phenol)

- 349-65-5(2-Methoxy-5-(trifluoromethyl)aniline)

- 98-17-9(ALPHA,A,A-Trifluoro-m-cresol)

- 106877-20-7(3-Methoxy-4-(trifluoromethyl)aniline)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:393-15-7)5-氨基-2-甲氧基三氟甲苯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:393-15-7)4-Methoxy-3-(trifluoromethyl)aniline

清らかである:99%

はかる:100g

価格 ($):191.0